Vinyl benzoate
Overview
Description
Vinyl benzoate is an enoate ester obtained by the formal condensation of the carboxy group of benzoic acid with ethenol . It is used as a chemical reagent and pharmaceutical intermediate .
Synthesis Analysis
The synthesis of vinyl benzoate has been studied via transesterification of vinyl acetate with benzoic acid, using a carbon-supported palladium catalyst . The optimized conditions for achieving high yields of vinyl benzoate were: reaction temperature 80°C, reaction time 10 hours, catalyst dosage 4.0 wt% of reactants, and benzoic acid/vinyl acetate molar ratio 1:11 .Molecular Structure Analysis
The molecular formula of Vinyl benzoate is C9H8O2 . The Vinyl benzoate molecule contains a total of 19 bonds. There are 11 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Chemical Reactions Analysis
Vinyl benzoate is an enoate ester obtained by the formal condensation of the carboxy group of benzoic acid with ethenol . It is a metabolite observed in cancer metabolism .Physical And Chemical Properties Analysis
Vinyl benzoate has a molecular weight of 148.16 g/mol . It has a density of 1.07 g/mL at 25 °C, a melting point of -32 °C, and a boiling point of 95-96 °C/20 mmHg . Its refractive index is n20/D 1.529 .Scientific Research Applications
Construction of Functional Composite Films
- Summary of Application: Vinyl benzoate is used to esterify hemicellulose (HC) to prepare functional HC films with flexibility, thermoplasticity, and UV-shielding ability . These films are reinforced with poly (vinyl alcohol) (PVA) and nano-zinc oxide (ZnO) .
- Methods of Application: The HC is first esterified with vinyl benzoate, then reinforced with PVA and nano-ZnO . The esterification transforms HC into a crystalline nature and endows it with a tunable transition temperature .
- Results or Outcomes: The films show moderate tensile strength and good flexibility with the maximum elongation at break of 87.18% . They also exhibit excellent UV-shielding properties with the percentage blocking of UV-A and UV-B of 99.34% and 99.99%, respectively .
Reverse Iodine Transfer Radical Copolymerization
- Summary of Application: Vinyl benzoate is used in the copolymerization with vinyl acetate (VAc) via reverse iodine transfer radical polymerization technique . The produced copolymer has a statistical structure .
- Methods of Application: The polymerization is carried out in the presence of iodine as an in situ generator of the transfer agent and 2,2′-azobis(isobutyronitrile) as the initiator at 70 °C .
- Results or Outcomes: The copolymer of 85% vinyl acetate with 15% vinyl benzoate is used as a water repellent for wrapping paper . It also improves the performance of CO2-flooding-enhanced oil recovery .
Solid Polymer Electrolyte for Sodium Batteries
- Summary of Application: A novel solid polymer electrolyte (SPE) for sodium batteries is based on a poly (vinyl benzoate)-b-poly (diallyldimethyl ammonium bis (trifluoromethanesulfonyl)imide) PVBx-b-PDADMATFSIy-b-PVBx ABA triblock copolymer .
- Methods of Application: The details of the methods of application are not provided in the source .
- Results or Outcomes: The details of the results or outcomes are not provided in the source .
Acetylene Surrogates
- Summary of Application: Vinyl benzoate is used as an acetylene surrogate due to its α-lithiation-elimination sequence .
- Methods of Application: The details of the methods of application are not provided in the source .
- Results or Outcomes: The details of the results or outcomes are not provided in the source .
Water Repellent for Wrapping Paper
- Summary of Application: The commercial copolymer of 85% vinyl acetate with 15% vinyl benzoate is used as a water repellent for wrapping paper .
- Methods of Application: The details of the methods of application are not provided in the source .
- Results or Outcomes: The details of the results or outcomes are not provided in the source .
Enhanced Oil Recovery
- Summary of Application: Vinyl acetate-based copolymers, including vinyl benzoate, dissolve in CO2 and thicken CO2, thereby improving the performance of CO2-flooding-enhanced oil recovery .
- Methods of Application: The details of the methods of application are not provided in the source .
- Results or Outcomes: The details of the results or outcomes are not provided in the source .
Acetylene Surrogates
- Summary of Application: Vinyl benzoate is used as an acetylene surrogate due to its α-lithiation-elimination sequence .
- Methods of Application: The details of the methods of application are not provided in the source .
- Results or Outcomes: The details of the results or outcomes are not provided in the source .
Water Repellent for Wrapping Paper
- Summary of Application: The commercial copolymer of 85% vinyl acetate with 15% vinyl benzoate is used as a water repellent for wrapping paper .
- Methods of Application: The details of the methods of application are not provided in the source .
- Results or Outcomes: The details of the results or outcomes are not provided in the source .
Enhanced Oil Recovery
- Summary of Application: Vinyl acetate-based copolymers, including vinyl benzoate, dissolve in CO2 and thicken CO2, thereby improving the performance of CO2-flooding-enhanced oil recovery .
- Methods of Application: The details of the methods of application are not provided in the source .
- Results or Outcomes: The details of the results or outcomes are not provided in the source .
Safety And Hazards
Vinyl benzoate is a combustible liquid and may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to keep it away from heat/sparks/open flames/hot surfaces . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Vinyl benzoate has potential for use in the production of eco-friendly alternatives to toxic and harmful conventional polyurethanes employed in adhesive and coating applications . Future research directions to overcome the slow curing process should explore the utilization of cyclic carbonates that can be more easily aminolyzed at room temperature .
properties
IUPAC Name |
ethenyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-11-9(10)8-6-4-3-5-7-8/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZCZZVUFDCZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24991-32-0 | |
Record name | Benzoic acid, ethenyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24991-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50227700 | |
Record name | Vinyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl benzoate | |
CAS RN |
769-78-8 | |
Record name | Vinyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vinyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1E7C1GGKU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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